5-Trifluoromethyl-thiophen-3-ylamine

Description

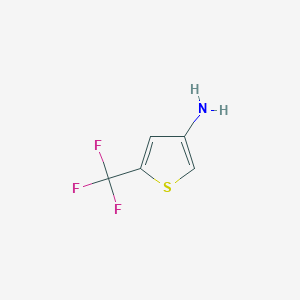

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)thiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NS/c6-5(7,8)4-1-3(9)2-10-4/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADIWFQRBAFKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of 3 Nitro 5 Trifluoromethyl Thiophene

A prevalent and reliable method for synthesizing aromatic amines is the reduction of the corresponding nitro compound. This pathway involves the initial synthesis of the precursor, 3-nitro-5-(trifluoromethyl)thiophene, followed by its reduction. Nitro-substituted thiophenes are frequently used as intermediates for the synthesis of amino-substituted thiophenes nih.gov.

The reduction of the nitro group can be accomplished using various reagents and conditions. Catalytic hydrogenation is a common choice, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere nih.gov. Alternatively, metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are effective for this transformation.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Reference Analogy |

|---|---|---|---|

| H₂, Pd/C | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature, 1 atm H₂ | nih.gov |

| Sn, HCl | Ethanol (EtOH) | Reflux | General Method |

Reduction of 3 Azido 5 Trifluoromethyl Thiophene

Another effective route to the target amine is through an azide (B81097) intermediate. This method involves the preparation of 3-azido-5-(trifluoromethyl)thiophene, which is then reduced to the amine. The synthesis of heteroaromatic azides can often be achieved from the corresponding bromo-substituted precursor via nucleophilic substitution with sodium azide scispace.com.

The subsequent reduction of the azide to the amine is a high-yield transformation that can be carried out under mild conditions. Common reducing agents include hydrogen sulfide (H₂S) in the presence of a base like piperidine or catalytic hydrogenation (H₂/Pd/C) scispace.com.

Table 2: Reagents for the Reduction of Azido Thiophenes

| Reagent | Solvent | Conditions | Reference Analogy |

|---|---|---|---|

| H₂S, Piperidine | Ethanol (EtOH) | Room Temperature | scispace.com |

| H₂, Pd/C | Methanol (MeOH) or Ethyl Acetate | Room Temperature, 1 atm H₂ | General Method |

Curtius Rearrangement of 5 Trifluoromethyl Thiophene 3 Carboxylic Acid

The Curtius rearrangement provides a versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom nih.govwikipedia.orgorganic-chemistry.org. This process begins with the conversion of 5-(trifluoromethyl)thiophene-3-carboxylic acid into an acyl azide (B81097). This intermediate is typically not isolated due to its potentially explosive nature scispace.com.

The acyl azide is generated in situ, often by reacting an activated form of the carboxylic acid (like an acyl chloride) with sodium azide, or by treating the carboxylic acid directly with a reagent such as diphenylphosphoryl azide (DPPA) scispace.com. Upon gentle heating, the acyl azide undergoes rearrangement to form an isocyanate, with the loss of nitrogen gas wikipedia.orgyoutube.com. The resulting isocyanate is then hydrolyzed with water or aqueous acid to yield the unstable carbamic acid, which spontaneously decarboxylates to afford the final product, 5-Trifluoromethyl-thiophen-3-ylamine organic-chemistry.orgyoutube.com.

Table 3: Key Steps and Reagents for the Curtius Rearrangement

| Step | Reagent(s) | Intermediate | Reference Analogy |

|---|---|---|---|

| 1. Acyl Azide Formation | SOCl₂ then NaN₃; or DPPA, Et₃N | 5-(Trifluoromethyl)thiophene-3-carbonyl azide | organic-chemistry.orgscispace.com |

| 2. Rearrangement | Heat (in inert solvent like Toluene) | 3-Isocyanato-5-(trifluoromethyl)thiophene | wikipedia.orgyoutube.com |

Application As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

The strategic placement of the amino and trifluoromethyl groups on the thiophene (B33073) ring makes 5-Trifluoromethyl-thiophen-3-ylamine a potent intermediate for creating diverse and complex molecular architectures. Its utility spans the synthesis of fused heterocyclic systems, the development of functional molecules with tailored properties, and potentially the construction of novel polymers and chiral compounds.

The primary amine functionality of this compound is a key handle for cyclization reactions, allowing it to serve as a precursor for a wide array of fused heterocyclic systems. This is particularly valuable for generating novel compounds with potential biological activity. The reactivity of the 3-aminothiophene moiety is well-documented, providing a reliable blueprint for its trifluoromethylated analogue.

The synthesis of fused nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. The 3-aminothiophene scaffold is a classic starting point for building thieno[3,2-d]pyrimidines, which are isosteres of purines and exhibit a wide range of biological activities. The general and highly adaptable strategy involves the condensation of the 3-aminothiophene with various carbon-based reagents to construct the pyrimidine (B1678525) ring.

Pyrimidines: Thieno[3,2-d]pyrimidinones can be synthesized by reacting 3-aminothiophene derivatives with reagents like formic acid or by condensation with aldehydes followed by oxidation. nih.gov For instance, 3-aminothiophene amides react with formic acid under microwave irradiation to yield thieno[3,2-d]pyrimidin-4-ones. nih.gov It is well-established that methyl 3-aminothiophene-2-carboxylate reacts with isocyanates and isothiocyanates to form 3-substituted thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their thioxo-analogs, respectively. bibliomed.org Given this precedent, this compound is an ideal candidate for similar transformations, leading to pyrimidine rings bearing a trifluoromethyl group on the fused thiophene moiety.

Pyrazoles: The synthesis of pyrazoles typically involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound in what is known as the Knorr pyrazole (B372694) synthesis. rsc.org While direct examples using this compound are not prevalent, analogous 3-aminopyrazoles are readily synthesized. organic-chemistry.org A plausible route to a fused pyrazole system would involve the diazotization of the amino group on this compound, followed by coupling with an active methylene (B1212753) compound to initiate cyclization. More complex, multi-substituted pyrazoles have been synthesized from hydrazone intermediates and a Vilsmeier-Haack reagent, demonstrating the versatility of synthetic routes toward this class of heterocycles. tandfonline.com A recent phototandem reaction using trifluoromethyl thianthrenium triflate has been developed to produce trifluoromethylated pyrazolin-5-ones, highlighting the demand for such fluorinated heterocycles. acs.org

Triazoles: The construction of triazole rings often utilizes click chemistry or the cyclization of suitable precursors. For example, 3-amino-5-trifluoromethyl-1,2,4-triazole is a known precursor for fused triazolo[1,5-a]pyrimidine and triazolo[5,1-c]triazine derivatives. google.com This demonstrates that a trifluoromethylated amino-heterocycle can be effectively used to build more complex fused systems. By analogy, this compound could be derivatized to an azide (B81097) or react with an azide-containing partner to participate in [3+2] cycloaddition reactions, a common method for forming triazole rings.

| Target Heterocycle | Analogous Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidine | 3-Amino-5-arylthiophene amide | Formic acid, microwave irradiation | Thieno[3,2-d]pyrimidin-4-one | nih.gov |

| Thieno[3,2-d]pyrimidine | Methyl 3-aminothiophene-2-carboxylate | Aryl isocyanates | 3-Aryl-thieno[3,2-d]pyrimidine-2,4-dione | bibliomed.org |

| Triazolo[1,5-a]pyrimidine | 3-Amino-5-trifluoromethyl-1,2,4-triazole | 1,3-Dicarbonyl compounds | Fused triazolopyrimidine | google.com |

The versatility of this compound extends to the synthesis of heterocycles incorporating sulfur or oxygen atoms, further diversifying its application in creating novel molecular frameworks.

Sulfur-Containing Heterocycles: The Gewald reaction is a powerful, multicomponent method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. wikipedia.orgmdpi.com This reaction is fundamental to creating the aminothiophene scaffold itself and can be modified to produce a wide variety of substitution patterns. doaj.orgmdpi.comarkat-usa.org While this reaction typically forms the aminothiophene, the amino group of the resulting product can be used for further cyclizations. For example, reaction with carbon disulfide or isothiocyanates can furnish intermediates for the synthesis of fused thiazoles or thiadiazines, a strategy that has been successfully applied to other amino-heterocycles. nih.gov

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles from this compound is less direct but plausible through multi-step sequences. For instance, the amino group could be converted into a hydroxyl group via diazotization followed by hydrolysis. The resulting hydroxylated thiophene could then undergo cyclization with appropriate reagents to form fused furan (B31954) or pyran rings. A more direct, albeit speculative, route could involve the condensation of the amine with a β-keto ester under conditions that favor the formation of a fused oxazinone ring system. Such transformations are known for other amino-heterocyclic systems. researchgate.net

A molecular scaffold is a core structure upon which various functional groups are appended to create a library of compounds for screening, particularly in drug discovery. The this compound molecule is an exemplary scaffold, combining two features of high medicinal chemistry relevance: the thiophene ring and the trifluoromethyl group.

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds. nih.gov Its bioisosteric relationship with the benzene (B151609) ring allows it to modulate biological activity while often improving pharmacokinetic properties. nih.gov

The trifluoromethyl (CF₃) group is one of the most important substituents in modern drug design. nih.gov Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. Introducing a CF₃ group can:

Enhance Metabolic Stability: It blocks sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

Modulate Acidity/Basicity: The pKa of a nearby amino group is lowered, which can affect drug-receptor interactions and solubility. nih.gov

Improve Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket.

Therefore, using this compound as a scaffold provides a direct route to new chemical entities that inherently possess the favorable characteristics of both the thiophene core and the trifluoromethyl group. google.comnih.gov

The application of this compound can be extended to the synthesis of macromolecules, including polymers and potentially macrocycles.

Polymeric Structures: Polythiophenes are a class of conductive polymers with significant applications in materials science, including organic electronics. The synthesis of new, chiral polythiophenes functionalized at the 3-position of the thiophene ring has been successfully achieved via chemical oxidative polymerization using reagents like iron(III) chloride (FeCl₃). arkat-usa.org By analogy, this compound could serve as a monomer in such a polymerization. The resulting poly(this compound) would feature a conjugated backbone with pendant trifluoromethyl groups and amino functionalities, which could be used for further post-polymerization modification. This offers a pathway to novel functional materials with tailored electronic and physical properties.

Macrocyclic Structures: While direct examples are scarce, aminothiophenes bearing a second functional group, such as a carboxylic acid, are valuable components in the synthesis of peptide-based macrocycles. These structures are of interest in drug discovery due to their conformational rigidity and ability to target challenging protein-protein interactions.

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities and safety profiles. This compound, being an achiral molecule, can be used to generate chiral derivatives through several established strategies.

Chiral Resolution: One of the most straightforward methods to obtain chiral amines is through the resolution of a racemic mixture. The basic amino group of this compound can be reacted with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. nih.gov Once separated, the pure enantiomer of the amine can be liberated by treatment with a base. This classical approach provides access to enantiomerically pure starting materials for further synthesis.

Asymmetric Synthesis: Another approach is to perform an enantioselective reaction on the thiophene scaffold. Catalytic asymmetric functionalization of thiophenes has been reported, offering pathways to chiral thiophene-derived compounds with high enantioselectivity. rsc.orgresearchgate.net Furthermore, the synthesis of chiral amines bearing fluorinated groups is an active area of research, often employing N-tert-butylsulfinyl imines as chiral auxiliaries to direct stereoselective additions. nih.gov A derivative of this compound could potentially be engaged in such asymmetric transformations to create chiral centers with high stereocontrol.

| Strategy | Description | Key Reagents/Methods | Potential Outcome | Reference |

|---|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts. | Chiral acids (e.g., tartaric acid) followed by fractional crystallization. | Enantiomerically pure (R)- and (S)-5-Trifluoromethyl-thiophen-3-ylamine. | nih.gov |

| Asymmetric Functionalization | Direct introduction of a chiral center onto the molecule using a catalyst. | Chiral catalysts (e.g., palladium complexes with chiral ligands). | Chiral thiophene derivatives with new stereocenters. | rsc.orgresearchgate.net |

| Use of Chiral Auxiliaries | Covalent attachment of a chiral group to guide a stereoselective reaction. | N-tert-butylsulfinyl imines. | Chiral amines with a trifluoromethyl group. | nih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic environments of atomic nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Trifluoromethyl-thiophen-3-ylamine is anticipated to exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) ring and the protons of the amine group. The two thiophene protons, being in different chemical environments, would likely appear as distinct signals. The proton at the C2 position is expected to be a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position would also present as a doublet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amine group. The amine protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Four signals are expected for the thiophene ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group (C5) will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the thiophene ring carbons (C2, C3, C4, and C5) will be influenced by the substituents. The carbon bearing the amine group (C3) would be shielded relative to the others, while the carbon attached to the trifluoromethyl group (C5) would be significantly deshielded.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.0 - 7.5 | d |

| H-4 | 6.5 - 7.0 | d |

| NH₂ | 3.0 - 5.0 | br s |

| ¹³C NMR | Expected Chemical Shift (ppm) | Multiplicity |

| C2 | 120 - 130 | d |

| C3 | 145 - 155 | s |

| C4 | 110 - 120 | d |

| C5 | 125 - 135 | q |

| CF₃ | 120 - 130 | q |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the H-2 and H-4 protons, confirming their scalar coupling and proximity on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-2 signal to the C2 signal and the H-4 signal to the C4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the H-2 proton to C4 and C5, and the H-4 proton to C2, C3, and C5. The amine protons might also show correlations to C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. For a planar molecule like this, NOESY can help confirm the assignments by showing correlations between adjacent protons, such as H-2 and H-4.

¹⁹F NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is characteristic of a CF₃ group attached to an aromatic ring. nih.gov The absence of coupling in the broadband proton-decoupled ¹⁹F spectrum confirms the CF₃ group is not directly bonded to any protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. For C₅H₄F₃NS, the expected monoisotopic mass is approximately 167.0098.

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the trifluoromethyl group (CF₃), the amino group (NH₂), or cleavage of the thiophene ring. The relative abundance of these fragment ions helps in confirming the structure.

| Ion | Expected m/z |

| [M]⁺ | 167.0098 |

| [M-CF₃]⁺ | 98.0245 |

| [M-NH₂]⁺ | 151.0027 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for functional group identification.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring would be observed in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ region for an aromatic amine. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic C-H and C=C stretching vibrations are typically strong in Raman spectra. The symmetric C-F stretching of the CF₃ group would also be Raman active. The C-S stretching vibration of the thiophene ring, which can sometimes be weak in the IR spectrum, may be more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=C Stretch (Thiophene) | 1400 - 1600 | IR, Raman |

| C-F Stretch (CF₃) | 1100 - 1300 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-S Stretch | 600 - 800 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the UV region. The thiophene ring itself is a chromophore, and its absorption is influenced by the attached functional groups. The electron-donating amino group and the electron-withdrawing trifluoromethyl group will affect the energy of the π → π* transitions. Arylamines typically show a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. libretexts.org The presence of the trifluoromethyl group might cause a slight shift in these absorption maxima. The spectrum would be useful for confirming the presence of the conjugated aromatic system.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The determination of a crystal structure through this method is fundamental for unequivocally establishing the solid-state conformation, precise bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.

Without an experimentally determined crystal structure, a detailed table of bond lengths and angles for this compound cannot be provided. Such data is exclusively derived from the geometric analysis of a solved crystal structure, which offers unparalleled accuracy for the solid state. While computational modeling can predict these parameters, they remain theoretical until validated by experimental X-ray crystallographic data.

The analysis of crystal packing and the specific intermolecular forces governing the supramolecular assembly of this compound in the solid state is contingent upon the successful crystallographic determination of its structure. These interactions, which include potential hydrogen bonds involving the amine group (N-H) as a donor and the sulfur or fluorine atoms as potential acceptors, as well as π-π stacking interactions between thiophene rings, can only be described and quantified once the crystal lattice is known. Lacking this primary data, a definitive discussion on the intermolecular interactions remains speculative.

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethyl Thiophen 3 Ylamine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Trifluoromethyl-thiophen-3-ylamine, DFT studies would provide valuable insights into its stability, reactivity, and molecular orbital energies.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, this analysis would help in understanding its potential role in chemical reactions.

Charge Distribution and Reactivity Indices

DFT calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information, often visualized through molecular electrostatic potential (MEP) maps, is vital for predicting how the molecule will interact with other chemical species. Reactivity indices, such as Fukui functions, can further pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, or radical attacks.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would reveal its conformational landscape, identifying the most stable three-dimensional arrangements of its atoms. This analysis is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as in biological systems or materials science applications.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule. For this compound, these calculations could provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for its hydrogen, carbon, and fluorine atoms. Additionally, theoretical vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. Comparing these theoretical spectra with experimental data is a powerful tool for structural elucidation and confirmation.

Analysis of Non-covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in determining the supramolecular structure and properties of molecular systems. An analysis of these interactions in this compound would shed light on its crystal packing, solubility, and potential for forming complexes with other molecules. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) are often employed for this purpose.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry can be used to explore the potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, researchers can map out the most likely reaction pathways and determine the activation energies required for these transformations. This information is invaluable for designing new synthetic routes and understanding the chemical behavior of the compound.

Prediction of Non-linear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical investigations focused on the non-linear optical (NLO) properties of this compound. While computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the NLO properties of organic molecules, including various thiophene (B33073) derivatives, this specific compound does not appear to have been the subject of such a study.

Theoretical investigations of NLO properties typically involve the calculation of key parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). These calculations provide insights into a molecule's potential for applications in optoelectronics and photonics. The presence of both an electron-donating group (the amine group) and an electron-withdrawing group (the trifluoromethyl group) on the thiophene ring suggests that this compound could exhibit interesting NLO characteristics due to potential intramolecular charge transfer.

However, without dedicated computational studies, any discussion of its specific NLO properties, including detailed research findings and data tables, would be purely speculative. The scientific community has explored the NLO properties of numerous other thiophene-based compounds, often focusing on how different substituents and conjugation lengths affect these properties. acs.orgjournalirjpac.com For instance, studies on other substituted thiophenes have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance the second-order NLO response. mdpi.com

Future computational research on this compound would be necessary to elucidate its specific NLO characteristics. Such a study would likely involve geometry optimization of the molecule followed by the calculation of its electronic properties and hyperpolarizabilities using established quantum chemical methods.

Emerging Research Directions and Future Outlook

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainable development has spurred research into environmentally benign synthetic methods. chemistryjournals.net Traditional synthesis of heterocyclic compounds like thiophenes often relied on harsh conditions and hazardous materials. nih.gov The future development of synthetic routes for 5-trifluoromethyl-thiophen-3-ylamine is expected to align with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer reagents and solvents. chemistryjournals.net

Key strategies for greener synthesis include:

Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a major trend. chemistryjournals.net

Metal-Free Approaches: To minimize metal toxicity and contamination, metal-free synthetic methodologies are being actively developed for thiophene (B33073) derivatives. nih.gov

Catalytic Efficiency: Employing highly efficient catalysts can reduce energy consumption and the amount of waste generated. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and potential for easier scale-up compared to batch processes. chemistryjournals.net

Recent advances in the synthesis of thiophenes have explored methods like the cyclization of functionalized alkynes, which can offer high atom economy and regiospecificity. nih.gov Future research will likely focus on adapting these modern synthetic strategies to produce this compound and its derivatives in a more sustainable and cost-effective manner.

Table 1: Green Chemistry Strategies for Synthesis

| Strategy | Principle | Potential Application for this compound Synthesis |

| Use of Alternative Solvents | Replace hazardous organic solvents with environmentally benign options like water or ionic liquids. chemistryjournals.net | Developing aqueous-phase or ionic liquid-based cyclization reactions to form the thiophene ring. |

| Biocatalysis | Employ enzymes as catalysts for higher selectivity and milder reaction conditions. | Engineering enzymes for the selective amination or trifluoromethylation of thiophene precursors. |

| Microwave-Assisted Synthesis | Use microwave irradiation to reduce reaction times and energy consumption. chemistryjournals.net | Accelerating key reaction steps in the synthesis pathway, such as ring formation or functional group introduction. |

| Flow Chemistry | Conduct reactions in continuous flow systems for better control, safety, and scalability. chemistryjournals.net | Implementing a continuous manufacturing process for higher throughput and consistency. |

| Metal-Free Catalysis | Avoid heavy metal catalysts to reduce environmental impact and product contamination. nih.gov | Utilizing organocatalysts for the construction of the substituted thiophene ring. |

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound core is crucial for fine-tuning its properties for specific applications. The exploration of novel catalytic systems is a key research frontier to achieve efficient and selective transformations. The amino group and the thiophene ring itself offer multiple sites for functionalization.

Recent breakthroughs in thiophene chemistry have highlighted several promising catalytic approaches:

Asymmetric Catalysis: The development of chiral catalysts, such as Ru-NHC systems or organocatalysts, allows for the asymmetric functionalization of thiophenes, which is critical for pharmaceutical and materials science applications where specific stereoisomers are required. rsc.orgrsc.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, for instance, are widely used for creating C-C and C-N bonds, enabling the attachment of various functional groups to the thiophene ring. mdpi.com

Oxidative Desulfurization Catalysts: While aimed at fuel purification, the catalysts developed for thiophene oxidation could be adapted for selective functionalization of the sulfur atom. researchgate.net

Future research will likely focus on developing catalysts that can selectively modify the this compound molecule. For example, catalysts could be designed to direct reactions to the C-2 or C-4 positions of the thiophene ring, or to facilitate N-functionalization of the amine group, thereby creating a diverse library of derivatives for further investigation.

Advanced Materials Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)

Thiophene-based molecules are pillars of organic electronics due to their excellent charge transport properties and chemical stability. researchgate.netnih.gov The incorporation of a trifluoromethyl (CF3) group, as seen in this compound, is a well-established strategy for designing high-performance organic semiconductors. researchgate.net

The electron-withdrawing nature of the CF3 group significantly impacts the electronic properties of the thiophene ring:

Lowered LUMO Levels: Fluorination is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comresearchgate.net This is particularly advantageous for n-type (electron-transporting) and ambipolar organic field-effect transistors (OFETs) as it facilitates electron injection from common electrodes. nih.gov

Enhanced Stability: The CF3 group can increase the oxidative stability of the material, leading to longer device lifetimes. researchgate.net

Modified Molecular Packing: Fluorination can dramatically influence the solid-state packing of molecules, often promoting beneficial π-stacking interactions that are crucial for efficient charge transport. figshare.comresearchgate.net

Consequently, derivatives of this compound are promising candidates for a range of optoelectronic devices, including:

Organic Field-Effect Transistors (OFETs): As active materials in p-type, n-type, or ambipolar transistors. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layer components. nih.govresearchgate.net

Organic Solar Cells (OSCs): As electron donor or acceptor materials. nih.gov

Sensors: A polymeric film derived from a related compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, has shown promise for the electrochemical detection of synthetic stimulants, indicating a potential application pathway for derivatives of this compound. mdpi.comresearchgate.net

Table 2: Impact of Trifluoromethyl Group on Thiophene-Based Materials

| Property | Effect of CF3 Group | Implication for Optoelectronic Devices |

| LUMO Energy Level | Lowered | Improved electron injection and transport; enables n-type and ambipolar behavior. figshare.comresearchgate.net |

| Electrochemical Stability | Increased resistance to oxidation | Enhanced operational stability and longer device lifetime. researchgate.net |

| Intermolecular Interactions | Can promote π-stacking and alter crystal packing motifs. figshare.comresearchgate.net | Improved charge carrier mobility through ordered solid-state structures. |

| Solubility | Often modified, can be tuned with other substituents | Affects solution processability for device fabrication. |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a bottom-up approach to constructing complex and functional nanostructures. Thiophene derivatives are well-known for their ability to self-assemble into ordered structures like nanowires and 2-D crystals, driven by π-π stacking interactions between the aromatic rings. acs.orguh.edufigshare.com

The structure of this compound, with its combination of an aromatic ring, a hydrogen-bond-donating amine group, and a polar trifluoromethyl group, provides multiple handles for directing supramolecular assembly.

π-π Stacking: The thiophene ring can stack with other rings, forming conductive pathways. acs.org

Hydrogen Bonding: The -NH2 group can form directional hydrogen bonds, providing control over the orientation and dimensionality of the assembly.

The ability to control the self-organization of these molecules on surfaces is critical for fabricating nanoscale electronic devices. uh.edufigshare.com The final structure of the assembly depends on a delicate balance of molecule-molecule and molecule-substrate interactions. figshare.comnih.gov Future research will explore how to harness these interactions in derivatives of this compound to create functional materials with tailored architectures for applications in nanoelectronics and sensing.

Synergistic Approaches Combining Experimental and Computational Studies

The complexity of modern chemical research increasingly necessitates a synergistic approach that combines experimental synthesis and characterization with computational modeling. This is particularly true for developing new materials based on functional molecules like this compound.

Computational methods, especially Density Functional Theory (DFT), are powerful tools for:

Predicting Molecular Properties: Calculating electronic structures, HOMO/LUMO energy levels, and dipole moments to predict the behavior of new derivatives before they are synthesized. orientjchem.orgdntb.gov.ua

Rationalizing Reaction Mechanisms: Understanding the pathways of chemical reactions and the role of catalysts, which aids in optimizing reaction conditions. kfupm.edu.sa

Understanding Structure-Property Relationships: Correlating molecular structure with observed properties like optical absorption, fluorescence, and charge mobility. orientjchem.orgnih.gov

Simulating Molecular Packing: Predicting how molecules will arrange in a crystal or thin film, which is crucial for understanding charge transport in organic semiconductors.

By combining theoretical predictions with experimental results, researchers can accelerate the discovery and development process. kfupm.edu.sanih.gov For this compound, this integrated approach will be essential for designing novel derivatives with optimized properties for targeted applications, from greener synthetic processes to high-performance electronic devices. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.